

Application Note: Characterization of Methylcyclopropene-PEG4-NHS Labeled Proteins by HPLC

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Compound of Interest

Compound Name: *Methylcyclopropene-PEG4-NHS*

Cat. No.: *B12416425*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of proteins with functional moieties is a cornerstone of modern biotherapeutics, diagnostics, and proteomics research. The **Methylcyclopropene-PEG4-NHS** ester is a heterobifunctional linker that facilitates the covalent attachment of a bioorthogonal methylcyclopropene handle to proteins. This linker reacts specifically with primary amines, such as the N-terminus and the side chain of lysine residues, via its N-hydroxysuccinimide (NHS) ester group, forming a stable amide bond.^{[1][2]} The short polyethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance.

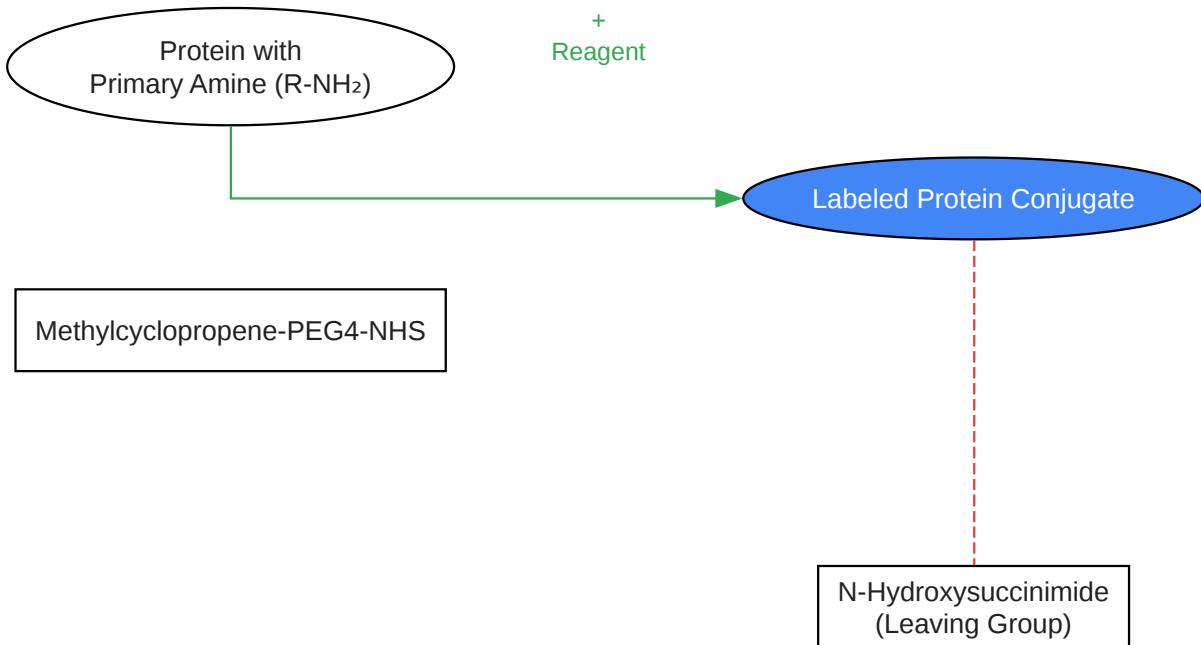
Following the labeling reaction, a comprehensive characterization of the resulting protein conjugate is critical to ensure its quality, purity, and suitability for downstream applications. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for this purpose. This application note provides detailed protocols for the characterization of **Methylcyclopropene-PEG4-NHS** labeled proteins using three complementary HPLC techniques:

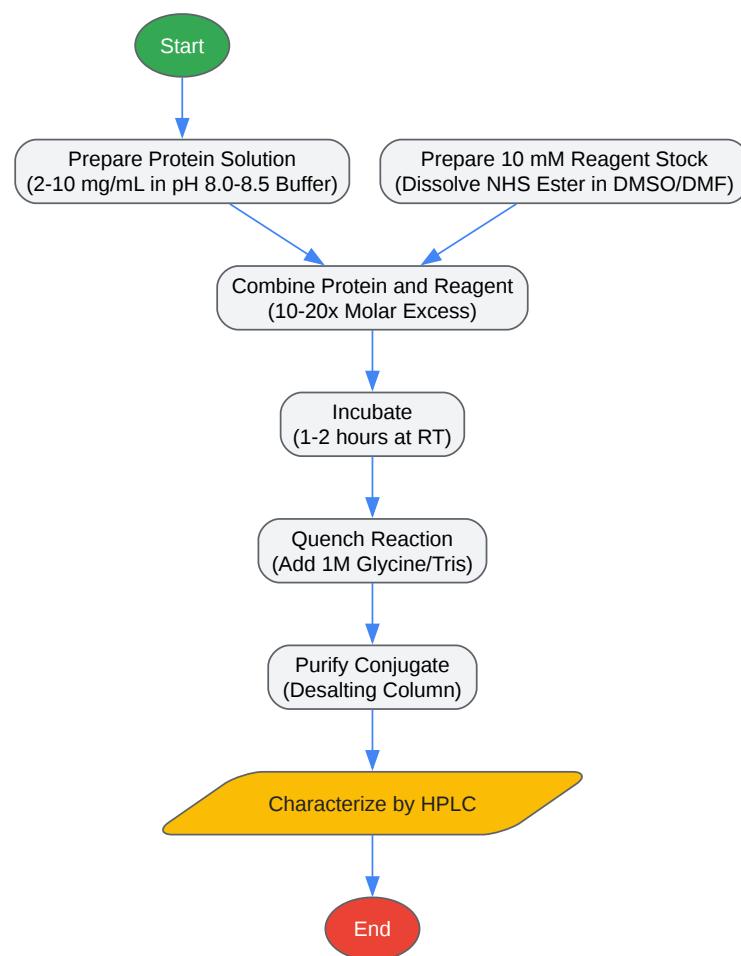
- Size-Exclusion Chromatography (SEC-HPLC): To assess purity and detect the presence of aggregates or fragments.^{[3][4][5]}

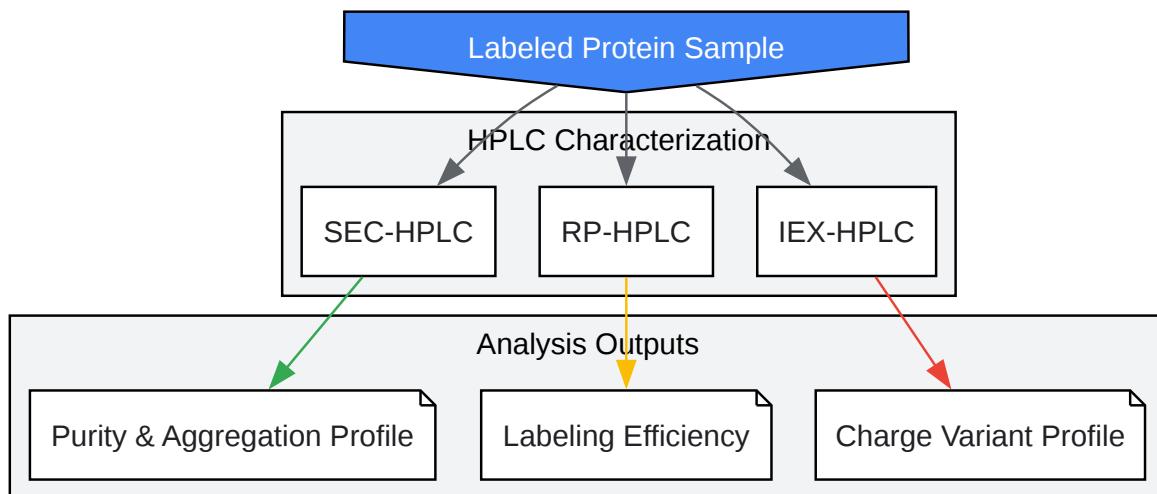
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To resolve labeled from unlabeled protein and determine the degree of labeling.[6][7]
- Ion-Exchange Chromatography (IEX-HPLC): To analyze the charge heterogeneity of the protein conjugate resulting from the modification of lysine residues.[8][9][10]

Principle of the Labeling Reaction

The labeling process involves a nucleophilic acyl substitution reaction. The primary amine on a protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This reaction results in the formation of a stable, covalent amide bond and the release of the N-hydroxysuccinimide leaving group.[2] The reaction is most efficient at a slightly alkaline pH (7.5-8.5), where the primary amines are deprotonated and thus more nucleophilic.[11][12]







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